(S)-Phenyl(p-tolyl)methanamine HCl
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Overview
Description
(S)-Phenyl(p-tolyl)methanamine HCl is a chiral amine compound with significant importance in organic chemistry and pharmaceutical research. It is known for its applications in the synthesis of various biologically active molecules and as an intermediate in the production of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Phenyl(p-tolyl)methanamine HCl typically involves the reduction of the corresponding imine or nitrile compound. One common method is the catalytic hydrogenation of the imine using a chiral catalyst to ensure the production of the (S)-enantiomer. The reaction is usually carried out under mild conditions with hydrogen gas and a suitable solvent like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of chiral catalysts in large-scale production ensures the enantiomeric purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-Phenyl(p-tolyl)methanamine HCl undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
(S)-Phenyl(p-tolyl)methanamine HCl has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the production of chiral drugs.
Industry: Utilized in the manufacture of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Phenyl(p-tolyl)methanamine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, influencing biochemical pathways and physiological processes. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
®-Phenyl(p-tolyl)methanamine HCl: The enantiomer of (S)-Phenyl(p-tolyl)methanamine HCl with different biological activity.
N-Methyl-1-(p-tolyl)methanamine: A related compound with a methyl group on the nitrogen atom.
p-Toluenesulfonic acid: A sulfonic acid derivative used in similar synthetic applications.
Uniqueness
This compound is unique due to its chiral nature, which allows for selective interactions with biological targets. This property makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and in studies requiring chiral specificity.
Properties
IUPAC Name |
(S)-(4-methylphenyl)-phenylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12;/h2-10,14H,15H2,1H3;1H/t14-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTZSJKMWBONMD-UQKRIMTDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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